molecular formula C15H22ClNO3S B6009787 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine

Cat. No.: B6009787
M. Wt: 331.9 g/mol
InChI Key: QXIQCVHEEJDTAY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine is a chemical compound known for its potential applications in various scientific research fields. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a sulfonyl group, a chloro group, an ethoxy group, and a methyl group. Its molecular formula is C14H22ClNO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the final product.

  • Preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

      Reagents: 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, thionyl chloride (SOCl2)

      Conditions: Reflux in anhydrous conditions

  • Reaction with 3-methylpiperidine

      Reagents: 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, 3-methylpiperidine

      Conditions: Stirring at room temperature in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Mild to moderate temperatures, often in the presence of a base

  • Oxidation Reactions

      Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

      Conditions: Aqueous or organic solvents, controlled temperatures

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions, often at low temperatures

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its observed biological activities.

Comparison with Similar Compounds

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-3-methylpiperidine can be compared with other similar compounds, such as:

    5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: An intermediate in the synthesis of the target compound.

    1-Benzyl-4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine: A related compound with a piperazine ring instead of a piperidine ring.

    5-Chloro-2-ethoxy-4-methyl-N-propylbenzenesulfonamide: A sulfonamide derivative with similar structural features.

These compounds share similar structural motifs but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3S/c1-4-20-14-8-12(3)13(16)9-15(14)21(18,19)17-7-5-6-11(2)10-17/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIQCVHEEJDTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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